4-Methyl-3-(4-(pyridin-2-ylmethoxy)benzamido)phenylboronic acid
Description
Properties
IUPAC Name |
[4-methyl-3-[[4-(pyridin-2-ylmethoxy)benzoyl]amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BN2O4/c1-14-5-8-16(21(25)26)12-19(14)23-20(24)15-6-9-18(10-7-15)27-13-17-4-2-3-11-22-17/h2-12,25-26H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQCPXHIUZTOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-(pyridin-2-ylmethoxy)benzamido)phenylboronic acid typically involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-(pyridin-2-ylmethoxy)aniline under suitable conditions to form the benzamido intermediate.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Borylation: The final step involves the borylation of the amine intermediate using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4-(pyridin-2-ylmethoxy)benzamido)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The compound can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for borylation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Scientific Research Applications
Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties, particularly due to their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. Research indicates that compounds similar to 4-Methyl-3-(4-(pyridin-2-ylmethoxy)benzamido)phenylboronic acid can disrupt cellular pathways critical for tumor growth and survival. For instance, studies have shown that boronic acids can induce apoptosis in cancer cells by modulating the activity of proteins involved in cell cycle regulation and apoptosis pathways .
Diabetes Management
The boronic acid moiety allows for reversible binding to diols, which can be exploited in the development of glucose-sensing devices and therapeutics for diabetes management. Compounds like this compound may be utilized to create novel insulin-mimetic agents or glucose-responsive drug delivery systems .
Enzyme Inhibition Studies
The compound's structure suggests potential as an enzyme inhibitor, particularly targeting serine proteases or other enzymes involved in metabolic pathways. Its ability to form reversible covalent bonds with target enzymes can be leveraged in biochemical assays to study enzyme kinetics and inhibition mechanisms .
Molecular Probes
Due to its unique structural features, this compound can serve as a molecular probe in biological systems. The pyridine ring can facilitate interactions with various biomolecules, making it suitable for use in imaging studies or as a tool for studying cellular processes at the molecular level .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors such as 4-(pyridin-2-ylmethoxy)benzoic acid and 3-amino-4-methylphenylboronic acid. The reaction conditions often include coupling agents like HATU and bases such as DIPEA in solvents like DMF under controlled temperatures .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms. |
| Study B | Diabetes Management | Developed a glucose-responsive drug delivery system using boronic acid derivatives, showing improved insulin release profiles under hyperglycemic conditions. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific serine proteases, with detailed kinetic analysis revealing competitive inhibition patterns. |
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-(pyridin-2-ylmethoxy)benzamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems where the compound can interact with biomolecules containing diol groups, such as sugars and nucleotides. The boronic acid group can also participate in the formation of stable complexes with transition metals, facilitating various catalytic processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features of the target compound with analogous phenylboronic acids:
Key Observations :
- Electron Effects: Substituents like methoxy () and dimethylamino () enhance electron density on the boronic acid, accelerating cross-coupling reactions.
Physical and Thermal Properties
- Thermal Stability: Phenoxazine-pyrimidine boronic acid esters () exhibit glass transition temperatures (Tg) of 109–137°C, typical for thermally activated delayed fluorescence (TADF) materials. The target compound’s Tg is unreported but likely influenced by its bulky substituents .
- Melting Points: Simpler boronic acids (e.g., 4-methoxyphenylboronic acid, mp 249°C; 4-(N,N-dimethylamino)phenylboronic acid, mp 227°C) demonstrate higher crystallinity than complex derivatives .
Research Findings and Challenges
- Reactivity Trade-offs : While complex substituents (e.g., pyridinylmethoxy-benzamido) enhance specificity, they may reduce reaction yields due to steric hindrance, as seen in multi-step syntheses (–3) .
- Limited Data on Target Compound: Critical parameters such as melting point, solubility, and catalytic efficiency remain undocumented in the provided evidence, highlighting gaps for future studies.
Biological Activity
4-Methyl-3-(4-(pyridin-2-ylmethoxy)benzamido)phenylboronic acid (CAS No. 1126369-28-5) is a phenylboronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : CHBNO
- Molecular Weight : 362.193 g/mol
- Structure : The compound features a boronic acid group which is known for its ability to interact with biomolecules, enhancing its therapeutic potential.
Phenylboronic acids, including this compound, are recognized for their ability to inhibit certain enzymes and cellular pathways involved in cancer progression. The mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that phenylboronic acids can significantly reduce cell viability in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
- Targeting Rho GTPases : Research indicates that these compounds can affect the Rho family of GTP-binding proteins, which are crucial for regulating cell migration and proliferation .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in several studies:
- Cell Lines Tested : The compound has shown effectiveness against various cancer cell lines, including A2780 (ovarian cancer), DU-145 (prostate cancer), and others.
- Inhibition Concentrations : The half-maximal inhibitory concentration (IC) values were determined using assays like SRB and MTT, revealing significant activity at low micromolar concentrations .
| Cell Line | IC (μM) |
|---|---|
| A2780 | 15 |
| DU-145 | 10 |
| MCF7 | 25 |
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells, characterized by:
- Caspase Activation : Increased caspase-3 activity was observed, indicating the activation of the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analyses demonstrated that treatment with this compound led to significant cell cycle arrest at the G2/M phase .
Case Studies
- Ovarian Cancer Research : In a study focusing on ovarian cancer cells (A2780), the compound exhibited strong antiproliferative effects, leading to significant cell cycle arrest and increased apoptosis rates compared to controls .
- Prostate Cancer Inhibition : Another investigation highlighted the compound's role in inhibiting metastatic properties in DU-145 prostate cancer cells, showcasing its potential as a therapeutic agent targeting aggressive cancer types .
Q & A
Q. What are the key considerations for optimizing Suzuki-Miyaura cross-coupling reactions involving this boronic acid derivative?
Methodological Answer:
- Ensure precise stoichiometric ratios of the boronic acid and aryl halide partners (typically 1:1 to 1.2:1) to minimize homocoupling byproducts .
- Use Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with ligand systems tailored to electron-deficient or sterically hindered substrates. Base selection (e.g., K₂CO₃ or Cs₂CO₃) impacts reaction efficiency in polar aprotic solvents like THF or DME .
- Monitor reaction progress via TLC or HPLC-MS to detect intermediates and optimize reaction time (typically 12–24 hrs at 60–80°C).
Q. How can researchers address solubility challenges during characterization of this compound?
Methodological Answer:
- Use deuterated DMSO or DMF for NMR analysis due to the compound’s limited solubility in chloroform or methanol .
- For X-ray crystallography, employ slow vapor diffusion with solvents like acetonitrile/water mixtures to grow single crystals .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways involving this boronic acid in complex catalytic systems?
Methodological Answer:
- Apply quantum chemical calculations (DFT or ab initio methods) to model transition states and intermediates in cross-coupling reactions. ICReDD’s reaction path search methods can identify low-energy pathways and validate experimental outcomes .
- Use molecular docking simulations to explore interactions with biological targets (e.g., enzymes or receptors) if investigating therapeutic potential .
Q. How can researchers resolve contradictions in catalytic activity data between batch and flow reactor systems?
Methodological Answer:
- Conduct Design of Experiments (DOE) to isolate variables such as residence time, temperature gradients, and mixing efficiency. Statistical tools (e.g., ANOVA) help identify significant factors .
- Compare mass transfer coefficients (kLa) between systems using tracer studies. Flow reactors often exhibit superior heat/mass transfer, altering reaction kinetics compared to batch .
Q. What analytical techniques are critical for confirming the regioselectivity of functionalization in this compound?
Methodological Answer:
- Utilize 2D NMR (e.g., NOESY or HMBC) to map spatial relationships between protons and heteroatoms, particularly for distinguishing ortho/meta/para substituents on the pyridine ring .
- High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can fragment the molecule to validate substitution patterns .
Key Research Gaps and Contradictions
-
Contradiction : Conflicting reports on hydrolytic stability of the boronic acid moiety under aqueous conditions. Some studies suggest rapid protodeboronation at pH > 7, while others note stabilization via intramolecular hydrogen bonding .
Resolution Strategy: Perform pH-dependent stability assays (UV-Vis or ¹¹B NMR) to map degradation kinetics . -
Gap : Limited data on photophysical properties (e.g., fluorescence quenching via PET mechanisms) despite structural similarity to known fluorophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
